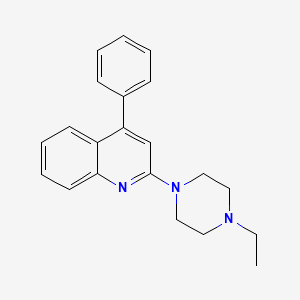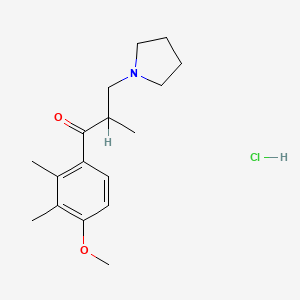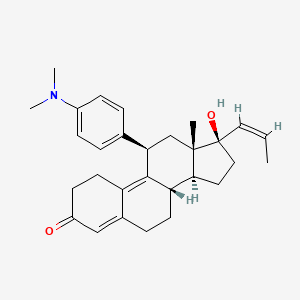
Aglepristone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
アグレプリストンは、ミフェプリストンと関連する合成ステロイド系抗プロゲステロン薬です。アリジンという商品名で販売されており、主に獣医学で使用されています。 アグレプリストンは、特に妊娠動物の堕胎剤として使用され、抗糖質コルチコイド活性も持っています .
準備方法
アグレプリストンは、1 mlあたり30 mgのアグレプリストンを含む油性アルコール溶液として調製されます。 典型的な投与量は10 mg/kgで、24時間おきに2回投与されます . 調製には、アグレプリストンを適切な溶媒に溶解して、皮下投与に適した安定した溶液を作成します .
化学反応の分析
アグレプリストンは、以下を含むさまざまな化学反応を受けます。
酸化: アグレプリストンは、特定の条件下で酸化され、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、アグレプリストンを還元型に変換することができます。還元型は、異なる生物学的活性を示す場合があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな置換反応触媒などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
アグレプリストンは、幅広い科学研究において応用されています。
化学: ステロイド系抗プロゲステロン薬とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: 生殖生物学の研究、特に妊娠におけるプロゲステロンの役割の解明に使用されます。
作用機序
アグレプリストンは、プロゲステロンの生物学的効果を産生することなく、子宮のプロゲステロン受容体に結合することによって作用します。これは、妊娠中のプロゲステロンの作用を阻害し、胎児の吸収、流産、または分娩の誘導につながります。 この化合物は、プロゲステロン受容体に対する親和性が高いため、さまざまなプロゲステロン依存性疾患に効果を発揮します .
類似化合物との比較
アグレプリストンは、ミフェプリストン、リロプリストン、オナプリストン、テラプリストン、トリプリストンなどの他の抗プロゲステロン薬に似ています。 アグレプリストンは、プロゲステロン受容体に対する高い親和性と、獣医学における特異的な用途が特徴です . ミフェプリストンはヒトの医療で使用されているのに対し、アグレプリストンは主に動物に使用されます .
結論
アグレプリストンは、獣医学と科学研究において重要な用途を持つ汎用性の高い化合物です。そのユニークな特性とプロゲステロン受容体に対する高い親和性により、プロゲステロン依存性疾患の研究と治療に役立つ貴重なツールとなっています。
特性
CAS番号 |
124478-60-0 |
|---|---|
分子式 |
C29H37NO2 |
分子量 |
431.6 g/mol |
IUPAC名 |
(13S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-enyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H37NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h5-7,9-10,15,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25?,26?,28-,29-/m0/s1 |
InChIキー |
RTCKAOKDXNYXEH-IRYDGCRRSA-N |
SMILES |
CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
異性体SMILES |
CC=C[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
正規SMILES |
CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
外観 |
Solid powder |
ピクトグラム |
Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
11beta-(p-(dimethylamino)phenyl)-17beta-hydroxy-17-((Z)-propenyl)estra-4,9-dien-3-one aglepristone Alizine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does aglepristone exert its antiprogestational effects?
A1: this compound (RU534) acts as a competitive antagonist of progesterone receptors. It binds to these receptors with higher affinity than progesterone itself, effectively blocking progesterone's ability to bind and exert its effects. [, , ]
Q2: What are the downstream consequences of this compound's action?
A2: By blocking progesterone receptors, this compound disrupts progesterone-dependent processes, particularly in the uterus and mammary glands. This leads to a cascade of effects, including:
- Termination of pregnancy: this compound can induce abortion in various stages of pregnancy. [, , , , , , , , , , , , , ]
- Treatment of pyometra: In cases of pyometra, this compound can help resolve the infection and reduce uterine size by counteracting progesterone's influence on the uterus. [, , , , ]
- Management of mammary hyperplasia: this compound can also be effective in reducing the size and reversing the effects of progesterone-driven mammary hyperplasia in cats. [, , ]
Q3: Does this compound directly induce luteolysis?
A3: Research suggests that this compound does not directly or immediately cause luteolysis. [, ] this compound administration in mid-pregnancy does not directly impact plasma progesterone concentrations in the short term. [] In fact, progesterone levels can even increase after this compound administration. []
Q4: How does this compound affect the uterine environment?
A4: While this compound's primary action is on progesterone receptors, it also seems to induce changes in the uterine environment. Studies have shown increased expression of progesterone receptors in various uterine tissues (endometrium, myometrium) following this compound treatment. [] This heightened sensitivity to estrogen may be linked to inflammation, hemorrhage, and hyperplasia observed in the endometrium. []
Q5: What changes occur in the vagina following this compound administration?
A5: this compound administration during the mid-luteal phase affects vaginal parameters such as pH and electrical resistance of vaginal mucus. [] A significant decrease in electrical resistance and an increase in vaginal pH were observed in treated bitches. [] These changes could be linked to altered progesterone levels and their effects on the vaginal environment.
Q6: How does this compound influence mammary tumors in dogs?
A6: this compound administration has been linked to a reduced Ki67 proliferation index in canine mammary tumors, particularly in those expressing progesterone receptors. [] Further research on its clinical application in managing canine mammary tumors is ongoing. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


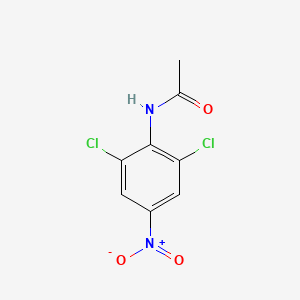
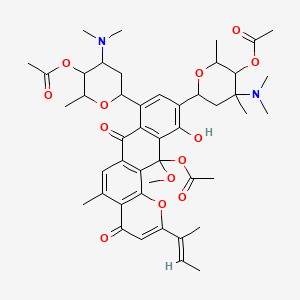
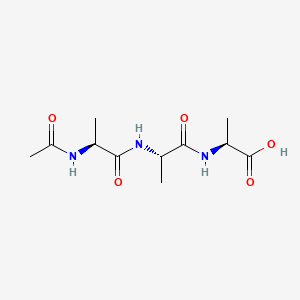
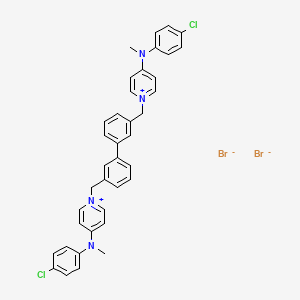
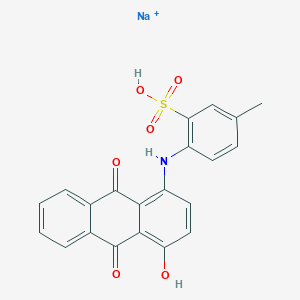
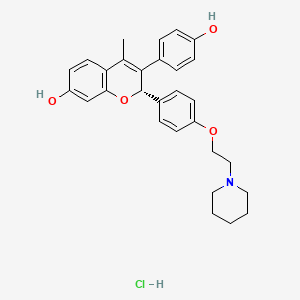
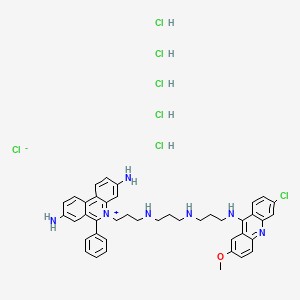

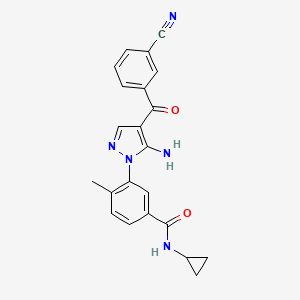
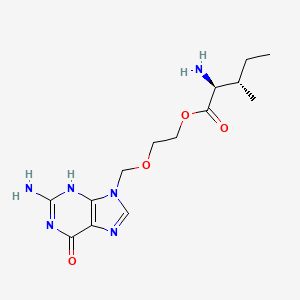
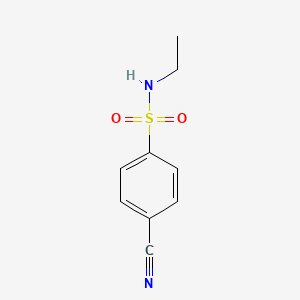
![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
